molecular formula C17H13ClO3 B14208870 4-Chloromethyl-7-benzyloxy-2H-chromen-2-one CAS No. 828265-69-6

4-Chloromethyl-7-benzyloxy-2H-chromen-2-one

Cat. No.: B14208870
CAS No.: 828265-69-6
M. Wt: 300.7 g/mol
InChI Key: DPKFXKRLUDIOHP-UHFFFAOYSA-N
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Description

4-Chloromethyl-7-benzyloxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chloromethyl group at the 4-position and a benzyloxy group at the 7-position of the chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloromethyl-7-benzyloxy-2H-chromen-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-hydroxy-4-methylcoumarin.

    Chloromethylation: The 4-methyl group is then chloromethylated using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride.

    Benzyloxylation: The hydroxyl group at the 7-position is converted to a benzyloxy group through a reaction with benzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-7-benzyloxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the chromen-2-one core can yield dihydro derivatives with different biological activities.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Hydroxylated or carboxylated derivatives.

    Reduction Products: Dihydro derivatives of the chromen-2-one core.

Scientific Research Applications

4-Chloromethyl-7-benzyloxy-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloromethyl-7-benzyloxy-2H-chromen-2-one is unique due to the presence of both chloromethyl and benzyloxy groups, which confer distinct chemical reactivity and biological activity. The chloromethyl group allows for further functionalization through nucleophilic substitution, while the benzyloxy group enhances its lipophilicity and membrane permeability.

Properties

CAS No.

828265-69-6

Molecular Formula

C17H13ClO3

Molecular Weight

300.7 g/mol

IUPAC Name

4-(chloromethyl)-7-phenylmethoxychromen-2-one

InChI

InChI=1S/C17H13ClO3/c18-10-13-8-17(19)21-16-9-14(6-7-15(13)16)20-11-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

DPKFXKRLUDIOHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)CCl

Origin of Product

United States

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